7-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
7-(3,4-Dichlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1219901-87-7, MW: 475.38) is a thieno[3,2-d]pyrimidin-4(3H)-one derivative featuring:
- A 3,4-dichlorophenyl substituent at the 7-position of the thienopyrimidine core.
- A 4-phenylpiperazin-1-yl group at the 2-position.
This compound is listed as a reagent standard and pharmaceutical intermediate, indicating its relevance in drug discovery .
Properties
CAS No. |
1219914-19-8 |
|---|---|
Molecular Formula |
C22H18Cl2N4OS |
Molecular Weight |
457.37 |
IUPAC Name |
7-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H18Cl2N4OS/c23-17-7-6-14(12-18(17)24)16-13-30-20-19(16)25-22(26-21(20)29)28-10-8-27(9-11-28)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,25,26,29) |
InChI Key |
YPPSCOKVWGKTPL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=C(C=C5)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Modifications to the Aromatic Substituents
7-(4-Chlorophenyl)-2-(4-Benzylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1226429-03-3, MW: 437.00)
- 7-position: 4-Chlorophenyl (mono-chloro substitution).
- 2-position : 4-Benzylpiperazine.
- Key difference : The benzyl group on piperazine increases steric bulk compared to the parent compound’s phenyl group. This may reduce solubility but enhance affinity for hydrophobic binding pockets .
7-(3,4-Diethoxyphenyl)-2-(4-Phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one (Ref: 10-F725516)
- 7-position : 3,4-Diethoxyphenyl (ethoxy groups replace chloro atoms).
- Impact : Ethoxy groups are electron-donating, reducing electrophilicity compared to electron-withdrawing chlorine. This could alter metabolic stability or target engagement .
7-(2-Fluorophenyl)-2-(4-(2-Fluorophenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1242857-96-0, MW: 424.47)
Piperazine Ring Modifications
2-(4-Cyclohexylpiperazin-1-yl)-7-(4-Fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1243008-31-2, MW: 412.52)
- 2-position : 4-Cyclohexylpiperazine.
7-Phenyl-2-(4-Phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one (CAS: 1226457-63-1, MW: 388.49)
Core Scaffold Variations
8-((4-Phenylpiperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (Compound 44f)
- Scaffold: Pyrido[3,4-d]pyrimidin-4(3H)-one (vs. thieno[3,2-d]pyrimidine).
- Key difference : Replacement of sulfur with nitrogen in the fused ring alters electronic properties and hydrogen-bonding capacity .
2-tert-Butylamino-6-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]thieno[3,2-d]pyrimidin-4(3H)-one (Compound 4o)
- 2-position: tert-Butylamino group.
- 6-position : Pyrimidinyl substituent with 4-methylpiperazine.
Comparative Data Table
| Compound Name (CAS/Ref) | 7-Position Substituent | 2-Position Substituent | Molecular Weight | Key Feature |
|---|---|---|---|---|
| Parent Compound (1219901-87-7) | 3,4-Dichlorophenyl | 4-Phenylpiperazin-1-yl | 475.38 | High lipophilicity, kinase inhibition |
| 7-(4-Chlorophenyl) analog (1226429-03-3) | 4-Chlorophenyl | 4-Benzylpiperazin-1-yl | 437.00 | Increased steric bulk |
| 7-(3,4-Diethoxyphenyl) analog (10-F725516) | 3,4-Diethoxyphenyl | 4-Phenylpiperazin-1-yl | N/A | Electron-donating substituents |
| 7-(2-Fluorophenyl) analog (1242857-96-0) | 2-Fluorophenyl | 4-(2-Fluorophenyl)piperazin-1-yl | 424.47 | Enhanced bioavailability |
| 2-Cyclohexylpiperazine analog (1243008-31-2) | 4-Fluorophenyl | 4-Cyclohexylpiperazin-1-yl | 412.52 | Conformational rigidity |
Preparation Methods
Core Thieno[3,2-d]pyrimidin-4(3H)-one Synthesis
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is typically synthesized via cyclization of thiourea derivatives with α,β-unsaturated carbonyl compounds. A representative route involves:
Step 1 : Condensation of 2-aminothiophene-3-carboxylate with urea or thiourea under acidic conditions. For example, heating 2-aminothiophene-3-carbonitrile with urea in glacial acetic acid at 120°C for 8 hours yields the unsubstituted thieno[3,2-d]pyrimidin-4(3H)-one core.
Step 2 : Bromination at the 6-position using bromine in acetic acid at 80°C for 1–5 hours, achieving yields of 87–95%. This intermediate serves as a precursor for subsequent Suzuki-Miyaura coupling to introduce the 3,4-dichlorophenyl group.
Installation of the 7-(3,4-Dichlorophenyl) Substituent
The 7-position is functionalized via palladium-catalyzed cross-coupling reactions. Key steps include:
Suzuki-Miyaura Coupling :
- Conditions : 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one (1 equiv), 3,4-dichlorophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), in a 3:1 mixture of 1,4-dioxane/H₂O at 90°C for 12 hours.
- Yield : 70–85%, with purification via silica gel chromatography (eluent: hexane/ethyl acetate 4:1).
- Characterization : ¹H NMR (DMSO-d₆) δ 8.42 (s, 1H, C5-H), 7.85–7.72 (m, 3H, dichlorophenyl-H), 12.65 (s, 1H, NH).
Introduction of the 2-(4-Phenylpiperazin-1-yl) Group
The 2-position is modified via nucleophilic aromatic substitution (SNAr) of a chlorinated intermediate:
Step 1 : Chlorination at the 2-position using POCl₃ in DMF at 100°C for 6 hours, yielding 2-chloro-7-(3,4-dichlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (85–90% yield).
Step 2 : Reaction with 4-phenylpiperazine (1.5 equiv) in anhydrous DMF at 120°C for 24 hours under nitrogen, affording the final product in 65–75% yield.
Optimization Notes :
- Excess piperazine (2.0 equiv) improves yields to 80% but requires extended reaction times (36 hours).
- Microwave-assisted synthesis at 150°C for 30 minutes enhances efficiency (85% yield).
Purification and Characterization
Purification :
- Column Chromatography : Silica gel with gradient elution (CH₂Cl₂/MeOH 95:5 to 90:10).
- Recrystallization : Ethanol/water (7:3) yields crystalline product (mp 248–250°C).
Spectroscopic Data :
- HRMS : [M+H]⁺ calcd for C₂₃H₁₈Cl₂N₄OS: 487.0432; found: 487.0435.
- ¹³C NMR (DMSO-d₆) : δ 165.2 (C4), 158.1 (C2), 151.3 (C7), 134.6–125.8 (aromatic carbons), 55.4 (piperazinyl N-CH₂).
Alternative Synthetic Routes and Comparative Analysis
| Method | Key Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Sequential SNAr/Suzuki | Chlorination → Suzuki | 68 | 98 | |
| One-Pot Bromination | Bromination → Coupling | 72 | 97 | |
| Microwave-Assisted | Accelerated SNAr | 85 | 99 |
Critical Analysis :
- The microwave-assisted method reduces reaction time but requires specialized equipment.
- Sequential SNAr/Suzuki offers better regioselectivity for large-scale synthesis.
Challenges and Mitigation Strategies
Challenge 1 : Low solubility of intermediates in polar aprotic solvents.
Solution : Use DMF with 10% LiCl as a solubilizing agent.
Challenge 2 : Epimerization at C2 during piperazinyl substitution.
Solution : Conduct reactions under anhydrous conditions at controlled pH (7.5–8.0).
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